An In-depth Technical Guide to 3-Bromo-7H-pyrrolo[2,3-c]pyridazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-7H-pyrrolo[2,3-c]pyridazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a halogenated heterocyclic compound belonging to the pyrrolopyridazine class of molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular weight and exact mass, which are critical for analytical characterization. Furthermore, it delves into the synthetic strategies for this and structurally related compounds, offering insights into the chemical logic that underpins its preparation. The document also explores the significant role of the pyrrolopyridazine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, highlighting the potential applications of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine as a valuable building block in drug discovery.
Core Physicochemical Properties
A precise understanding of the molecular properties of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is foundational for its application in research and development. The key quantitative descriptors are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Monoisotopic Mass | 196.95886 Da | |
| CAS Number | 1638764-04-1 | [1] |
The presence of a bromine atom makes this molecule an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position. The pyrrole nitrogen (7H) provides a site for substitution, further expanding the molecular diversity that can be generated from this scaffold.
Synthesis and Chemical Reactivity
A plausible synthetic strategy would involve the construction of the fused ring system from a suitably substituted pyridazine precursor. For instance, the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been achieved through a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence starting from 4-bromo-3,6-dichloropyridazine.[2] This suggests that a similar approach, potentially involving a bromo-substituted pyridazine, could be employed to construct the 7H-pyrrolo[2,3-c]pyridazine core.
General synthetic routes to pyridazine-containing heterocycles often involve condensation reactions. For example, the reaction of 1,4-dicarbonyl compounds with hydrazine is a classical method for forming the pyridazine ring.[3] More advanced strategies include Lewis acid-mediated inverse electron demand Diels-Alder reactions to create functionalized pyridazines, including 3-bromo-pyridazines.[4]
The following diagram illustrates a conceptual synthetic workflow for related pyrrolopyridazine structures, highlighting the key bond-forming strategies.
Caption: Conceptual workflow for the synthesis of a pyrrolopyridazine core.
The reactivity of the bromine atom at the 3-position is of significant interest. It is anticipated to readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. This functionalization is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolopyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] This is, in part, due to its bioisosteric relationship with purines and other key bicyclic heterocycles found in biologically active molecules.
Kinase Inhibitors
A significant area of application for pyrrolopyridazine and the structurally similar pyrrolo[2,3-d]pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease, and Focal Adhesion Kinase (FAK), a target in oncology.[5][7] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, mimicking the interactions of the purine core of ATP with the kinase hinge region.
The general structure of a kinase inhibitor often involves a heterocyclic core that binds to the ATP-binding site, with various substituents extending into different pockets of the enzyme to enhance potency and selectivity. 3-Bromo-7H-pyrrolo[2,3-c]pyridazine represents a valuable starting material for the synthesis of such inhibitors, where the bromine atom can be replaced with a variety of chemical moieties to explore the SAR of the target kinase.
The following diagram illustrates the general principle of a kinase inhibitor based on a pyrrolopyridazine scaffold.
Caption: Interaction concept of a pyrrolopyridazine kinase inhibitor.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is not widely published. However, based on the analysis of related pyrrolopyridazine and pyridazine structures, the following characteristic signals can be anticipated:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrrole and pyridazine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridazine nitrogens and the bromine atom. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift in the range typical for bromo-substituted aromatic carbons.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks). High-resolution mass spectrometry would be used to confirm the elemental composition, consistent with the provided exact mass.
For researchers synthesizing this compound, a full suite of spectroscopic analyses, including 2D NMR techniques like COSY and HMBC, would be essential for unambiguous structure elucidation.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
In case of exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If skin contact occurs, wash off with soap and plenty of water.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its defined physicochemical properties and the reactivity of the bromine atom make it an attractive starting material for the synthesis of diverse compound libraries. The established importance of the pyrrolopyridazine scaffold in targeting protein kinases underscores the potential of this molecule in the development of novel therapeutics. While detailed experimental and spectroscopic data are not yet widely disseminated in the public domain, the information presented in this guide, based on related structures and synthetic methodologies, provides a solid foundation for researchers and scientists working with this compound.
References
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. 2020. [Link][2]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. 2021. [Link][5]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link][4]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2019. [Link][8]
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. 2009. [Link][3]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society. 2021. [Link][6]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. 2006. [Link][7]
Sources
- 1. 1638764-04-1|3-Bromo-7H-pyrrolo[2,3-c]pyridazine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives [beilstein-journals.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
